molecular formula C28H33FIN5O5S B12356637 N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane

Cat. No.: B12356637
M. Wt: 697.6 g/mol
InChI Key: HQNIDBZEWQHTBR-UHFFFAOYSA-N
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Description

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane is a complex organic compound with significant applications in medicinal chemistry. It is known for its potential use in cancer treatment due to its kinase inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound requires scalable and reproducible synthetic routes. The process involves the optimization of reaction conditions to minimize impurities and maximize yield. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting specific kinases involved in cellular signaling pathways. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide is unique due to its specific chemical structure, which allows for selective inhibition of certain kinases. This selectivity enhances its potential as a targeted cancer therapy .

Properties

Molecular Formula

C28H33FIN5O5S

Molecular Weight

697.6 g/mol

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane

InChI

InChI=1S/C26H27FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-13,17,21-23,30H,8-9H2,1-3H3,(H,29,34);1-2H3

InChI Key

HQNIDBZEWQHTBR-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C

Origin of Product

United States

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